molecular formula C9H8NNaO2S B7451154 sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate

sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate

Cat. No.: B7451154
M. Wt: 217.22 g/mol
InChI Key: VWKIIYBKEFOKJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate is not fully understood. However, it is believed to interact with certain proteins and enzymes in the body, which may be responsible for its various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to possess antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. It has also been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate for lab experiments is its ease of synthesis. It can be synthesized using relatively simple and inexpensive reagents. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate. One area of interest is in the development of new organic electronic devices using this compound as a charge transport material. Another area of interest is in the study of its potential use as a photosensitizer in dye-sensitized solar cells. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and other fields.

Synthesis Methods

Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate can be synthesized through a multi-step process. The first step involves the synthesis of 5-methyl-6H-thieno[2,3-b]pyrrole, which can be achieved through the reaction of 2-acetylfuran with thiourea followed by cyclization. The resulting compound is then reacted with sodium hydroxide and acetic acid to yield this compound.

Scientific Research Applications

Sodium 2-{5-methyl-6H-thieno[2,3-b]pyrrol-6-yl}acetate has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. It has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.

Properties

IUPAC Name

sodium;2-(5-methylthieno[2,3-b]pyrrol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S.Na/c1-6-4-7-2-3-13-9(7)10(6)5-8(11)12;/h2-4H,5H2,1H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKIIYBKEFOKJH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC(=O)[O-])SC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8NNaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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